molecular formula C9H17N5O B12912030 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol CAS No. 61604-15-7

2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol

Cat. No.: B12912030
CAS No.: 61604-15-7
M. Wt: 211.26 g/mol
InChI Key: CWXSCOILMLVFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-2-(dimethylamino)-6-methylpyrimidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new alkyl or acyl substituted compounds.

Scientific Research Applications

2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(dimethylamino)pyrimidine
  • 6-Methylpyrimidine-4-amine
  • 2-(Dimethylamino)ethanol

Uniqueness

What sets 2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61604-15-7

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

2-[[5-amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C9H17N5O/c1-6-7(10)8(11-4-5-15)13-9(12-6)14(2)3/h15H,4-5,10H2,1-3H3,(H,11,12,13)

InChI Key

CWXSCOILMLVFDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)NCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.